N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Description
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a quinoline ring system, further linked to a benzamide moiety. The presence of these functional groups endows the compound with a variety of chemical and biological properties, making it a valuable subject of study.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(17-8-3-1-4-9-17)23-19-13-14-21-18(16-19)10-7-15-24(21)28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHVWAOXNMXHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide typically involves a multi-step process. One common method includes the condensation of benzoic acids with amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green pathway for the preparation of benzamide derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic systems. The use of ultrasonic irradiation and recyclable catalysts can enhance the efficiency and sustainability of the process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to a reduction in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and benzamide derivatives, such as:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(4-bromophenyl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Uniqueness
What sets N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX, for example, makes it a promising candidate for targeted cancer therapies .
Biological Activity
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H19N2O3S
- Molecular Weight : 410.46 g/mol
- CAS Number : 941871-66-5
- Density : 1.378 g/cm³ (predicted)
- pKa : 12.77 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, similar to other compounds in the quinoline family. The primary targets include:
- MurD enzyme : Involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- GlmU enzyme : Plays a role in the biosynthesis of UDP-N-acetylglucosamine, essential for cell wall integrity.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro studies showed that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines:
- HepG2 Hepatocellular Carcinoma Cells :
- MKN74 Gastric Cancer Cells :
- Exhibited significant growth inhibition with an IC50 value indicating effectiveness at low concentrations.
Study on Antimicrobial Properties
A recent study published in MDPI evaluated the antimicrobial activity of several derivatives of quinoline compounds, including this compound. The results indicated that modifications to the sulfonamide group enhanced antibacterial efficacy while reducing cytotoxicity to human cells .
Study on Anticancer Mechanisms
Another investigation focused on the mechanisms underlying the anticancer effects of this compound. The study revealed that treatment with this compound led to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in cancer cells . This suggests that the compound induces apoptosis through modulation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the key structural motifs of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide, and how do they influence its biological activity?
- The compound comprises three critical motifs:
Tetrahydroquinoline core : Provides rigidity and potential π-π stacking interactions with biological targets .
Benzenesulfonyl group : Enhances solubility and modulates enzyme inhibition (e.g., PTP1B) via sulfonamide interactions .
Benzamide moiety : Facilitates hydrogen bonding with active sites of proteins or receptors .
- These motifs collectively contribute to its pharmacokinetic profile and target selectivity.
Q. What synthetic strategies are commonly employed for analogous tetrahydroquinoline-sulfonamide derivatives?
- Stepwise synthesis (typical for such scaffolds):
Quinoline core formation : Cyclization of substituted anilines with carbonyl compounds .
Sulfonylation : Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine) .
Benzamide coupling : Amide bond formation using EDC/HOBt or DCC .
- Yield optimization requires careful control of solvent polarity (e.g., DMF vs. THF) and temperature .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported IC50 values for related compounds in enzyme inhibition assays?
- Molecular docking (e.g., AutoDock Vina) identifies binding conformations to explain variability in IC50. For example, fluorinated analogs show enhanced PTP1B inhibition due to fluorine’s electronegativity stabilizing ligand-receptor interactions .
- MD simulations (GROMACS) assess dynamic stability of ligand-target complexes, revealing solvent accessibility of the sulfonamide group as a critical factor .
- Meta-analysis of literature data using tools like RevMan can statistically reconcile conflicting results .
Q. What experimental approaches validate the antagonistic mechanism of tetrahydroquinoline derivatives at ionotropic glutamate receptors?
- Electrophysiology (patch-clamp): Measure Kb values for inhibition of glutamate-evoked currents in HEK293 cells expressing GluK1/GluK3 receptors .
- X-ray crystallography : Resolve ligand binding modes (e.g., open vs. closed receptor conformations) .
- SAR studies : Modify substituents (e.g., trifluoromethyl vs. methoxy) to correlate structural changes with activity shifts .
Q. How do reaction conditions influence regioselectivity during sulfonylation of tetrahydroquinoline intermediates?
- Temperature : Lower temperatures (0–5°C) favor sulfonylation at the quinoline nitrogen over competing side reactions .
- Solvent : Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride reactivity, while DMSO may promote sulfonate formation .
- Catalysts : DMAP accelerates sulfonylation by stabilizing transition states .
Methodological Guidance
Q. What analytical techniques are recommended for purity assessment and structural elucidation?
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., desulfonylated intermediates) .
- NMR (¹H/¹³C) : Assign stereochemistry of the tetrahydroquinoline ring and confirm sulfonamide linkage .
- XRD : Resolve crystal packing effects and verify hydrogen-bonding networks .
Q. How can researchers address low bioavailability observed in preclinical studies of benzamide derivatives?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility and sustained release .
- Metabolic profiling (LC-MS/MS): Identify major Phase I/II metabolites to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
